

Crystal Structure of 6-(Chloromethyl)uracil: A Technical Guide

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Compound of Interest

Compound Name: 6-(Chloromethyl)uracil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **6-(Chloromethyl)uracil** (6-CMU), a halogenated derivative of uracil. This compound is of significant interest in medicinal chemistry, primarily for its role as a precursor in the synthesis of novel therapeutic agents and as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This document summarizes the available crystallographic data, outlines experimental procedures for its synthesis and characterization, and visualizes its mechanism of action and experimental workflow.

Core Compound Properties

6-(Chloromethyl)uracil (CAS: 18592-13-7) is a white to off-white crystalline powder with the molecular formula $C_5H_5ClN_2O_2$ and a molecular weight of 160.56 g/mol. [1][2] Its structure consists of a pyrimidine-2,4(1H,3H)-dione (uracil) ring with a chloromethyl substituent at the C6 position. This reactive chloromethyl group makes 6-CMU a versatile building block for synthesizing a variety of heterocyclic compounds and uracil derivatives. [1][3]

Crystal Structure and Molecular Geometry

The definitive structural characterization of **6-(Chloromethyl)uracil** was accomplished by Gümüş, et al. through single-crystal X-ray diffraction (XRD), as published in the Journal of Molecular Structure in 2018. The study provides a comprehensive analysis of the molecule's bond lengths, bond angles, and crystal packing, supported by theoretical DFT calculations.

While the specific crystallographic data from the primary publication is not publicly accessible, this guide presents the crystal data for the closely related compound, 6-methyluracil, to serve as an illustrative example of the molecular geometry and crystal system typical for this class of compounds. The primary structural difference is the substitution of a chlorine atom for a hydrogen atom on the methyl group at the C6 position.

Data Presentation: Crystallographic Data for 6-Methyluracil (Illustrative)

The following tables summarize the crystallographic data for a known polymorph of 6-methyluracil. This data provides context for the expected structural parameters of **6-(Chloromethyl)uracil**.

Table 1: Crystal Data and Structure Refinement for 6-Methyluracil

Parameter	Value
Empirical Formula	C ₅ H ₆ N ₂ O ₂
Formula Weight	126.11 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.5194(14)
b (Å)	12.537(4)
c (Å)	10.021(3)
α (°)	90
β (°)	99.88(3)
γ (°)	90
Volume (Å ³)	559.6(3)
Z (molecules/unit cell)	4

Table 2: Selected Bond Lengths (Å) for 6-Methyluracil (Illustrative)

Bond	Length (Å)
N1 - C2	1.375
C2 - O2	1.228
C2 - N3	1.374
N3 - C4	1.386
C4 - O4	1.241
C4 - C5	1.439
C5 - C6	1.350
C6 - N1	1.378
C6 - C7	1.492

Table 3: Selected Bond Angles (°) for 6-Methyluracil (Illustrative)

Angle	Value (°)
C6 - N1 - C2	121.7
N1 - C2 - N3	114.9
O2 - C2 - N1	123.1
O2 - C2 - N3	122.0
C2 - N3 - C4	126.7
N3 - C4 - C5	114.8
O4 - C4 - N3	119.5
O4 - C4 - C5	125.7
C4 - C5 - C6	118.8
C5 - C6 - N1	123.0
C7 - C6 - C5	124.9

Experimental Protocols

Synthesis of 6-(Chloromethyl)uracil

A definitive, detailed synthesis protocol for **6-(Chloromethyl)uracil** is not readily available in published literature. However, a plausible and referenced two-step synthetic route can be proposed, starting from the commercially available 6-methyluracil.

Step 1: Synthesis of 6-(Hydroxymethyl)uracil

This step involves the oxidation of 6-methyluracil to form the hydroxymethyl intermediate.

- Procedure: 6-methyluracil (1 equivalent) is refluxed in acetic acid with selenium dioxide (1.05 equivalents) for approximately 6 hours. The hot reaction mixture is filtered to remove selenium metal, and the solvent is evaporated from the filtrate. The crude product, orotaldehyde, is then dissolved in hot water and purified via a sodium bisulfite adduct. The purified orotaldehyde is subsequently reduced to 6-(hydroxymethyl)uracil by refluxing with sodium borohydride (NaBH_4) in 95% methanol for 4 hours.^[3] Evaporation of the solvent yields the desired 6-(hydroxymethyl)uracil.^[3]

Step 2: Chlorination of 6-(Hydroxymethyl)uracil

This step converts the hydroxyl group to the target chloromethyl group. While a specific protocol for this exact conversion is not detailed, chlorination of similar uracil scaffolds is commonly achieved using standard chlorinating agents.

- Proposed Procedure: 6-(hydroxymethyl)uracil (1 equivalent) is suspended in a suitable solvent such as acetic acid. A chlorinating agent, such as sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS), is added portion-wise while monitoring the reaction temperature.^[1] The reaction is stirred at a controlled temperature (e.g., 55°C for NCS) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed with a cold solvent, and dried to yield **6-(chloromethyl)uracil**.

Crystallization and Structure Determination

The single crystals of **6-(Chloromethyl)uracil** used for XRD analysis were obtained through a controlled crystallization process, which is essential for achieving the high-quality crystals

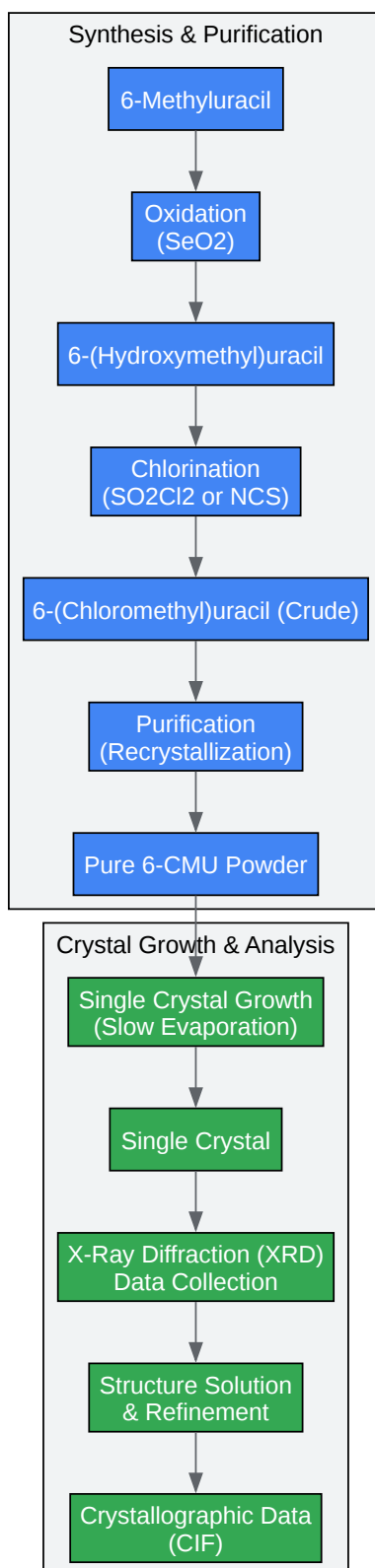
required for diffraction studies.

- **Crystallization:** The specific solvent and conditions used by Gümüş, et al. would be detailed in their 2018 publication. A general approach involves dissolving the synthesized and purified **6-(Chloromethyl)uracil** powder in a suitable solvent (e.g., DMSO, DMF, or an alcohol/water mixture) to the point of saturation at an elevated temperature. The solution is then allowed to cool slowly and undisturbed over several days. This slow cooling process reduces the solubility of the compound, promoting the formation of well-ordered single crystals suitable for XRD analysis.
- **X-ray Diffraction Analysis:** A single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a controlled low temperature to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques to determine the final atomic positions, bond lengths, and angles.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of **6-(Chloromethyl)uracil** to its structural characterization.

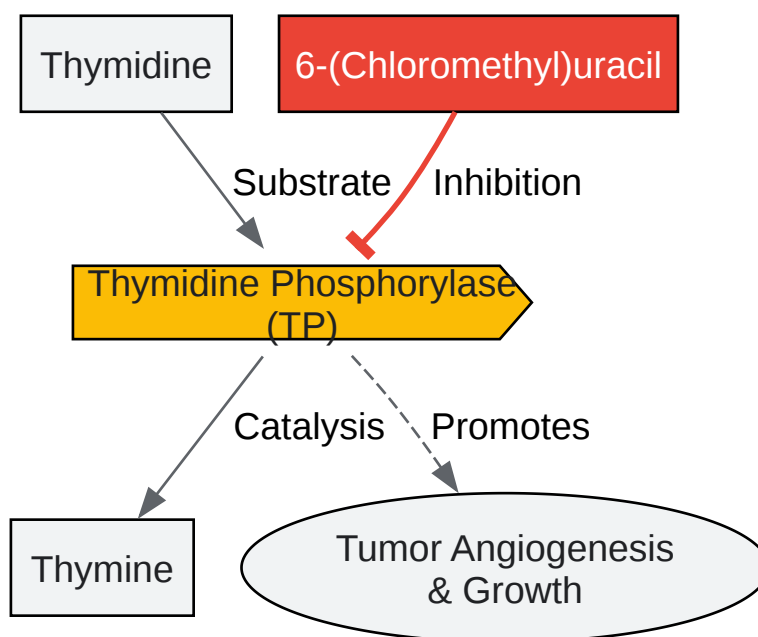


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*Experimental workflow for **6-(Chloromethyl)uracil**.*

Mechanism of Action: Inhibition of Thymidine Phosphorylase

6-(Chloromethyl)uracil and its derivatives are recognized as inhibitors of thymidine phosphorylase (TP). TP is a key enzyme in the pyrimidine salvage pathway, converting thymidine to thymine. In many tumors, TP is overexpressed and acts as an angiogenic factor, promoting tumor growth and vascularization. By inhibiting TP, these compounds can suppress tumor angiogenesis and growth.



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Inhibition of Thymidine Phosphorylase by 6-CMU.

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